2-Anilino-N,N-diethylbutyramide
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Overview
Description
2-Anilino-N,N-diethylbutyramide is an organic compound with the molecular formula C14H22N2O. It is characterized by the presence of an aniline group attached to a butyramide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Anilino-N,N-diethylbutyramide can be synthesized through the condensation of N,N-diethyl crotonamides or N,N-diethyl 3-chlorobutyramides with substituted anilines . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-N,N-diethylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted anilino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted anilino compounds .
Scientific Research Applications
2-Anilino-N,N-diethylbutyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research has explored its potential as an analgesic and anti-inflammatory agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anilino-N,N-diethylbutyramide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Anilino Triazolopyrimidines: These compounds share the aniline group but have different core structures, leading to distinct biological activities.
2,3-Dianilino-1,4-naphthoquinones: These compounds have similar aniline groups but differ in their quinone core, which imparts unique redox properties and biological activities.
Uniqueness
2-Anilino-N,N-diethylbutyramide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of aniline and butyramide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
92492-94-9 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-anilino-N,N-diethylbutanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-13(14(17)16(5-2)6-3)15-12-10-8-7-9-11-12/h7-11,13,15H,4-6H2,1-3H3 |
InChI Key |
ISHHSJXZUSKYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(CC)CC)NC1=CC=CC=C1 |
Origin of Product |
United States |
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